![molecular formula C22H20N4O2S3 B2590431 N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-48-8](/img/no-structure.png)
N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S3 and its molecular weight is 468.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
A variety of novel thieno[3,2-d]pyrimidine derivatives, including structures related to the given compound, have been synthesized and assessed for their antitumor activities. For instance, compounds have been evaluated against human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some of these synthesized compounds displayed potent anticancer activity, comparable to that of doxorubicin, a well-known chemotherapy medication. This highlights the potential utility of such compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Antimicrobial Agents
Thiazolo[4,5-d]pyrimidin-5-yl derivatives have also shown promising results as antimicrobial agents. In one study, novel compounds were synthesized and screened for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as several fungal strains. These compounds exhibited promising biological activity, suggesting potential applications in developing new antimicrobial drugs (El Azab & Abdel-Hafez, 2015).
Insecticidal Properties
Research has extended into the synthesis of heterocyclic compounds incorporating a thiadiazole moiety, demonstrating significant insecticidal effects against the cotton leafworm, Spodoptera littoralis. This indicates the potential of thiazolo[4,5-d]pyrimidine derivatives in agricultural pest management (Fadda et al., 2017).
Dual Inhibitors for Cancer Therapy
Some thieno[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), playing a significant role in cancer cell proliferation. These compounds have shown potent inhibitory activity against both enzymes, suggesting a potential pathway for the development of novel antitumor agents (Gangjee et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2-aminothiazole with o-tolylisothiocyanate, followed by cyclization with ethyl 2-bromoacetate. The resulting intermediate is then reacted with 4-ethylphenylamine to form the final product.", "Starting Materials": [ "2-aminothiazole", "o-tolylisothiocyanate", "ethyl 2-bromoacetate", "4-ethylphenylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with o-tolylisothiocyanate in the presence of a base such as potassium carbonate to form 2-(o-tolylthio)thiazole.", "Step 2: Cyclization of 2-(o-tolylthio)thiazole with ethyl 2-bromoacetate in the presence of a base such as sodium ethoxide to form 7-bromo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine.", "Step 3: Reaction of 7-bromo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with sodium sulfide to form 7-thioxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine.", "Step 4: Reaction of 7-thioxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with ethyl chloroacetate in the presence of a base such as potassium carbonate to form N-(o-tolyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide.", "Step 5: Reaction of N-(o-tolyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide with 4-ethylphenylamine in the presence of a base such as sodium hydride to form N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
Numéro CAS |
1021251-48-8 |
Nom du produit |
N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Formule moléculaire |
C22H20N4O2S3 |
Poids moléculaire |
468.61 |
Nom IUPAC |
N-(4-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20N4O2S3/c1-3-14-8-10-15(11-9-14)23-17(27)12-30-21-24-19-18(20(28)25-21)31-22(29)26(19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Clé InChI |
UFNHHUGPUHPSQX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



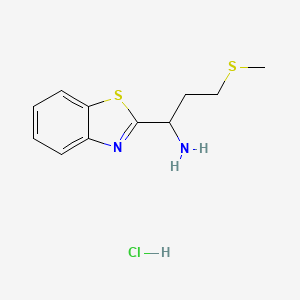

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2590350.png)
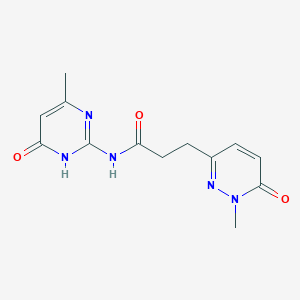
![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine](/img/structure/B2590352.png)
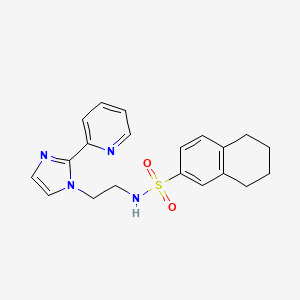
![1-([1,1'-Biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2590355.png)
![N-cyclopropyl-1-[6-({2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2590357.png)
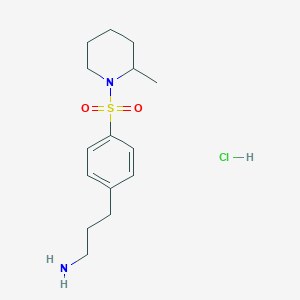
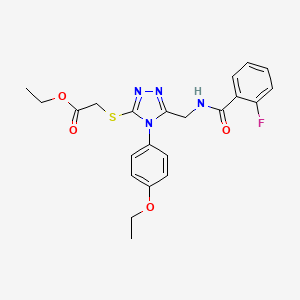
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)